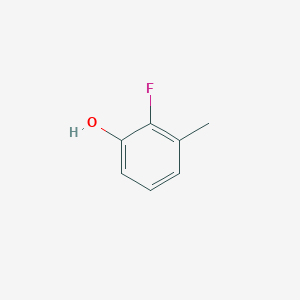

2-Fluoro-3-methylphenol

Description

Significance of Organofluorine Chemistry in Modern Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has profoundly influenced numerous scientific disciplines. wikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. wikipedia.orgnumberanalytics.comtandfonline.com

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. wikipedia.orgnumberanalytics.comtandfonline.commdpi.com This has led to the development of numerous successful pharmaceuticals, including antidepressants like fluoxetine (B1211875) (Prozac) and antifungals like fluconazole. wikipedia.org It is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. mdpi.com Similarly, in the agrochemical sector, fluorinated compounds are integral to the design of potent and selective herbicides and pesticides. wikipedia.orgnumberanalytics.comscientificupdate.com

In material science, the incorporation of fluorine atoms into polymers gives rise to fluoropolymers with exceptional properties. researchgate.netgoogle.comsciengine.comresearchgate.netpageplace.de These materials often exhibit high thermal stability, chemical inertness, low surface energy, and unique electrical properties. researchgate.netsciengine.com Such characteristics make them invaluable for a wide array of applications, including high-performance coatings, electrical insulation, and advanced membranes for energy applications like fuel cells and lithium-ion batteries. researchgate.netgoogle.comsciengine.com

Contextualizing 2-Fluoro-3-methylphenol within the Broader Field of Halogenated Phenols

This compound, a member of the halogenated phenol (B47542) family, serves as a valuable intermediate in organic synthesis. innospk.com Its specific structure, featuring a fluorine atom at the ortho-position and a methyl group at the meta-position relative to the hydroxyl group, dictates its chemical behavior. innospk.com

The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the phenolic ring. ontosight.aiacs.org This electron-withdrawing effect can increase the acidity of the phenolic proton compared to non-fluorinated analogues. ontosight.ai The position of the fluorine atom is critical; for instance, an ortho-fluoro substituent can increase the reactivity of the phenol as a nucleophile in certain reactions. tandfonline.com The unique interplay of electronic and steric effects in this compound makes it a versatile building block for creating more complex molecules in the pharmaceutical and material science sectors. innospk.com

The reactivity and physical properties of fluorinated phenols can vary significantly depending on the position of the fluorine atom on the aromatic ring. For instance, the ability to form intramolecular hydrogen bonds is a key distinction between ortho-fluorophenols and their meta- and para-isomers, which can affect their conformation and spectroscopic properties. researchgate.netucl.ac.uk

Studies on different isomers of fluorophenol have shown that the position of the fluorine atom impacts bond dissociation energies and acidity. ucl.ac.uk For example, 2-fluorophenol (B130384) has a higher acidity (pKa ~8.3) than phenol due to the electron-withdrawing effect of the fluorine stabilizing the phenoxide ion. The specific substitution pattern in this compound, with both a fluorine and a methyl group, results in a unique combination of steric and electronic effects that differentiate it from other isomers like 2-fluoro-4-methylphenol (B1362316) or 3-fluoro-2-methylphenol. smolecule.comguidechem.com These differences are crucial in synthetic chemistry, as they can direct the outcome of chemical reactions and influence the properties of the final products. smolecule.com

Below is a table summarizing the properties of this compound and some of its isomers.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCQBPOWSWCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505152 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77772-72-6 | |

| Record name | 2-Fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 3 Methylphenol

Synthetic Pathways to 2-Fluoro-3-methylphenol

The synthesis of this compound can be approached through various modern fluorination techniques. These methods primarily involve the transformation of the hydroxyl group of the corresponding phenol (B47542) or the direct fluorination of the aromatic ring.

Deoxyfluorination Strategies for Phenolic Compounds

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, represents a powerful and direct method for the synthesis of fluoroarenes from readily available phenols. Several reagents and protocols have been developed to facilitate this transformation, each with its own advantages and substrate scope.

PhenoFluor™ is a deoxyfluorination reagent that enables the direct conversion of phenols to aryl fluorides in a single step. acsgcipr.orgsigmaaldrich.com This method is noted for its operational simplicity and tolerance of a wide range of functional groups. sigmaaldrich.com The mechanism involves the activation of the phenolic hydroxyl group to form a phenoxy-imidazolium intermediate, which is then displaced by a fluoride (B91410) ion in an SNAr-type process. acsgcipr.org

The reaction of PhenoFluor™ with phenols is generally efficient, particularly for those bearing electron-withdrawing groups. For electron-rich phenols, such as 3-methylphenol, the reaction may require more forcing conditions to achieve high yields. The regioselectivity of the fluorination is excellent, with the fluorine atom exclusively replacing the hydroxyl group (ipso-substitution). nih.gov

Table 1: Key Features of PhenoFluor™ in Deoxyfluorination

| Feature | Description |

| Reagent | N,N'-1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene difluoride |

| Mechanism | Activation of phenol followed by nucleophilic fluoride displacement |

| Key Advantage | Operational simplicity, broad functional group tolerance |

| Substrate Scope | Effective for a wide range of phenols, including complex molecules |

| Regioselectivity | Exclusively ipso-substitution |

Poly[hydrogen fluoride] salts are another class of reagents utilized for the deoxyfluorination of phenols. These reagents are often more stable and easier to handle than anhydrous hydrogen fluoride. An air- and moisture-insensitive deoxyfluorination reagent based on a poly[hydrogen fluoride] salt has been reported to be effective for the conversion of electron-deficient phenols and aryl silyl (B83357) ethers to their corresponding aryl fluorides. nih.gov The reaction typically proceeds in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

However, the efficacy of these reagents can be substrate-dependent. While highly effective for electron-deficient phenols, their application to electron-rich phenols like 3-methylphenol may be less straightforward and could result in lower yields. nih.gov The nucleophilicity of the poly[hydrogen fluoride] anion can be modulated by the addition of a base. researchgate.net

A broader strategy for the synthesis of aryl fluorides from phenols involves the in-situ generation of a reactive intermediate that is subsequently displaced by a fluoride source. One such method is the deoxyfluorination of phenols via aryl fluorosulfonate intermediates. researchgate.net In this two-step, one-pot process, the phenol is first reacted with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfonate. This intermediate is then treated with a nucleophilic fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), to yield the desired aryl fluoride. researchgate.net This method has been shown to be effective for a diverse range of phenols with various functional groups. researchgate.net

Table 2: Comparison of Deoxyfluorination Strategies

| Method | Reagent(s) | Key Intermediate | Advantages | Potential Limitations for 3-methylphenol |

| PhenoFluor™ | PhenoFluor™ | Phenoxy-imidazolium salt | One-step, high functional group tolerance | May require optimization for electron-rich phenols |

| Poly[hydrogen fluoride] salts | Imidazolium-based poly[hydrogen fluoride] salt, DBU | Activated phenol | Air and moisture stable reagent | Potentially lower reactivity for electron-rich phenols |

| Fluorosulfonate Intermediate | SO₂F₂, NMe₄F | Aryl fluorosulfonate | Mild conditions, broad scope | Two-step, one-pot procedure |

Direct Fluorination Techniques

Direct fluorination methods aim to introduce a fluorine atom onto the aromatic ring without pre-functionalization of the target position.

Electrochemical C(sp³)–H fluorination is a modern technique that allows for the direct conversion of an aliphatic C-H bond to a C-F bond. nih.govnsf.govmst.educofc.edu This method typically employs a fluorine source like Selectfluor® in the presence of an electrical current. nih.govnsf.gov It has proven to be a robust and scalable method for the fluorination of a wide variety of molecules containing activated and unactivated C(sp³)–H bonds. nih.govnsf.gov

It is important to note that this methodology is designed for the fluorination of C(sp³)–H bonds, such as those found in alkyl chains. Therefore, the direct synthesis of this compound from 3-methylphenol via this method is not applicable, as it would target the C-H bonds of the methyl group rather than the C-H bonds of the aromatic ring or the C-OH bond. The application of electrochemical methods for the direct C(sp²)–H fluorination of phenols presents different challenges and typically involves different catalytic systems.

Transition Metal-Catalyzed Fluorination of Aryl Precursors

Transition metal-catalyzed reactions have become powerful tools for the formation of carbon-fluorine bonds, offering milder conditions and greater functional group tolerance compared to traditional methods.

Copper-mediated fluorination of arylstannanes has emerged as a rapid and effective method for the synthesis of fluoroarenes, particularly for applications in positron emission tomography (PET) imaging which requires the incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope. This method is compatible with both electron-rich and electron-deficient aromatic substrates. The reaction typically employs [¹⁸F]KF as the fluoride source and a copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), as the mediator. The process is notable for its speed and high functional group tolerance, making it suitable for the late-stage radiofluorination of complex molecules. acs.orgnih.gov This technique has been successfully applied to the synthesis of various clinically relevant radiotracers. acs.orgacsgcipr.org

The general scheme for this transformation involves the reaction of an arylstannane with [¹⁸F]KF in the presence of a copper mediator. The reaction is believed to proceed through a transmetalation step where the aryl group is transferred from tin to copper, followed by reductive elimination from an arylcopper(III) fluoride intermediate to form the C-F bond.

Table 1: Copper-Mediated ¹⁸F-Fluorination of Arylstannanes

| Aryl Precursor | Fluorinating Agent | Catalyst/Mediator | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylstannane | [¹⁸F]KF | Cu(OTf)₂ | CH₃CN, 60 °C, 18 h | Aryl-¹⁸F | 42-55 | nih.gov |

| Vinylstannane | [¹⁸F]KF | Cu(OTf)₂ | Not specified | Vinyl-¹⁸F | Not specified | acs.org |

| Protected [¹⁸F]F-phenylalanine precursor | [¹⁸F]KF | Copper mediator | Not specified | Protected [¹⁸F]F-phenylalanine | Not specified | acs.org |

Copper-mediated fluorination of aryltrifluoroborates represents another significant advancement in the synthesis of fluoroarenes. This method utilizes potassium fluoride (KF) as the fluorine source and a copper(II) salt, typically Cu(OTf)₂, as a mediator. The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups. nih.gov The proposed mechanism suggests a dual role for the copper center, acting as both a mediator for the aryl-F coupling and as an oxidant to access a putative Cu(III)(aryl)(F) intermediate. nih.gov This methodology provides a practical route to functionalized aryl fluorides from readily available arylboronic acid derivatives.

Table 2: Cu-Mediated Fluorination of Aryltrifluoroborates

| Aryl Precursor | Fluorinating Agent | Catalyst/Mediator | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium 4-formylphenyltrifluoroborate | KF | Cu(OTf)₂ | 60 °C, 20 h | 4-fluorobenzaldehyde | Good | nih.gov |

Fluorination of Aryl Halides with Directing Groups

The use of directing groups in C-H functionalization has enabled the site-selective introduction of various substituents, including fluorine. In the context of synthesizing fluorinated phenols, directing groups can be employed to achieve ortho-selectivity. A removable 2-pyridyloxy group has been demonstrated as an effective auxiliary for the facile and site-selective C–H bond fluorination of phenols. acs.org This strategy allows for the late-stage fluorination of complex molecules, including bioactive 2-phenoxyl nicotinate (B505614) derivatives. acs.org

In a related approach, a pyridyl directing group was found to be essential for the successful copper-catalyzed fluorination of aryl bromides using AgF as the fluorine source. Mechanistic studies suggest that the pyridyl group stabilizes a Cu(I) intermediate and accelerates the oxidative addition of the aryl bromide, likely proceeding through a Cu(I)/Cu(III) catalytic cycle. acs.org The hydroxyl group in phenols is an ortho-, para- director in electrophilic aromatic substitution due to its electron-donating resonance effect, which increases electron density at these positions. quora.commasterorganicchemistry.com This inherent directing ability can be harnessed in conjunction with or independent of external directing groups in fluorination reactions.

Table 3: Fluorination with Directing Groups

| Substrate | Directing Group | Fluorinating Agent | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Phenol derivatives | 2-pyridyloxy (removable) | Not specified | Not specified | Site-selective ortho-C–H fluorination | acs.org |

Alternative and Emerging Synthetic Routes

Beyond transition metal-catalyzed methods, several alternative strategies for the synthesis of fluorinated phenols are being explored.

An indirect route to fluorophenols involves the use of tert-butylphenol derivatives. For example, 4-tert-butylphenols can be converted to 4-fluorophenols in a two-step process under mild conditions. synthonix.com The first step is an oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, which is then subjected to an acid-catalyzed aromatization with the loss of isobutene to yield the 4-fluorophenol. synthonix.com This methodology could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted tert-butylphenol.

Table 4: Synthesis of 4-Fluorophenols from 4-tert-Butylphenols

| Starting Material | Reagents | Intermediate | Final Product | Key Transformation | Reference |

|---|

The synthesis of complex fluorinated phenol derivatives often necessitates multi-step sequences. A notable example is the regiospecific synthesis of fluorinated resorcinols, which are key intermediates for producing fluorinated fluorescein (B123965) dyes. acs.org This process starts with (polyfluoro)nitrobenzenes, which undergo reaction with sodium methoxide, followed by reduction of the nitro group, hydrodediazoniation, and finally demethylation to yield the desired fluorinated resorcinol. acs.org Such multi-step strategies, while longer, allow for the precise installation of fluorine atoms in complex scaffolds.

Another example is a process for preparing trifluoromethylphenols, which involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, followed by hydrogenolysis to yield the trifluoromethylphenol. google.com These examples highlight the utility of multi-step pathways in accessing structurally diverse fluorinated phenols.

Table 5: Multi-step Synthesis of Fluorinated Phenol Derivatives

| Starting Material | Key Steps | Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|

| (Polyfluoro)nitrobenzene | Methoxylation, nitro reduction, hydrodediazoniation, demethylation | Fluorinated dimethoxybenzene | Fluorinated resorcinol | acs.org |

Mechanistic Investigations of Reactions Involving this compound and its Precursors

The synthesis and reactions of this compound are governed by fundamental principles of organic chemistry, including the interplay of electronic effects, steric hindrance, and reaction kinetics. Mechanistic studies, both experimental and computational, provide invaluable insights into the pathways that control the formation and transformation of this fluorinated phenol.

Nucleophilic Substitution Pathways in Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring can often be achieved through nucleophilic aromatic substitution (SNAr) reactions. In the context of synthesizing this compound, a plausible precursor would be a 3-methylphenol derivative bearing a suitable leaving group, such as a nitro or a halogen group, at the 2-position. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

The general mechanism for the SNAr reaction involves two main steps:

Addition of the Nucleophile: A fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), acts as the nucleophile, attacking the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.

The facility of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For the synthesis of this compound, a precursor like 2-nitro-3-methylphenol or 2-chloro-3-methylphenol (B31080) could be envisioned. The fluoride ion would attack the carbon at position 2, leading to the formation of this compound.

It is important to note that the direct fluorination of 3-methylphenol itself is challenging due to the poor leaving group ability of the hydroxyl group. However, derivatization of the hydroxyl group into a better leaving group, such as a triflate or a nonaflate, can facilitate nucleophilic substitution.

Role of Electron-Withdrawing Groups in Enhancing Reactivity

Electron-withdrawing groups (EWGs) play a critical role in activating aromatic rings towards nucleophilic aromatic substitution. wikipedia.orgacs.org These groups stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects, thereby lowering the activation energy of the reaction.

In the case of precursors to this compound, the presence of an EWG, such as a nitro group, at a position ortho or para to the leaving group significantly enhances the rate of fluorination. acs.org For instance, in a hypothetical precursor like 2-chloro-5-nitro-3-methylphenol, the nitro group at the para position to the chlorine atom would effectively delocalize the negative charge of the Meisenheimer complex, making the SNAr reaction more favorable.

The fluorine atom itself is an interesting substituent. While it is highly electronegative and thus electron-withdrawing by induction (-I effect), it can also act as a weak electron-donating group through resonance (+M effect) due to its lone pairs of electrons. wikipedia.org In the context of further reactions of this compound, the inductive effect of fluorine generally deactivates the ring towards electrophilic aromatic substitution, while its resonance effect can influence the regioselectivity of such reactions.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms. mdpi.com These studies provide valuable information on the geometries of reactants, transition states, and products, as well as the corresponding energy changes along the reaction pathway.

DFT calculations can be employed to predict the reactivity of this compound and its precursors. By calculating various molecular properties, such as electrostatic potential maps and frontier molecular orbital (HOMO and LUMO) energies, one can identify the most probable sites for electrophilic or nucleophilic attack.

For instance, an electrostatic potential map of 3-methylphenol would likely show a region of high electron density (negative potential) around the hydroxyl group and the aromatic ring, making it susceptible to electrophilic attack. Conversely, in a precursor like 2-chloro-3-methylphenol, the carbon atom attached to the chlorine would exhibit a partial positive charge, indicating its susceptibility to nucleophilic attack.

DFT can also be used to assess the stability of intermediates, such as the Meisenheimer complex in SNAr reactions. By comparing the energies of different possible intermediates, one can predict the most likely reaction pathway.

One of the key strengths of computational studies is the ability to locate and characterize transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which determines the rate of the reaction.

For the synthesis of this compound via SNAr, DFT calculations can be used to model the transition state for the attack of the fluoride ion on the aromatic ring. By calculating the activation barrier, one can predict the feasibility of the reaction under different conditions. For example, a high activation barrier would suggest that the reaction requires harsh conditions (e.g., high temperature or pressure) to proceed at a reasonable rate. researchgate.net

Furthermore, analysis of the geometry of the transition state can provide insights into the stereoelectronic factors that govern the reaction. For example, the orientation of the incoming nucleophile and the departing leaving group can be determined, which can help in understanding the stereochemical outcome of the reaction.

Regioselectivity and Stereoelectronic Effects in Phenol Functionalization

The functionalization of phenols is a fundamental transformation in organic synthesis. The regioselectivity of these reactions, i.e., the position at which a new substituent is introduced, is governed by a combination of electronic and steric effects.

In the case of 3-methylphenol, the hydroxyl group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. nih.gov The methyl group is also an activating and ortho, para-directing group. Therefore, electrophilic attack on 3-methylphenol is expected to occur predominantly at positions 2, 4, and 6. The synthesis of this compound would likely involve a strategy that directs the fluorine to the 2-position, potentially through a directed ortho-metalation approach or by starting with a precursor that already has a leaving group at the desired position.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of molecules, also play a crucial role in determining the outcome of reactions. researchgate.net In the context of fluorination, the orientation of the C-F bond with respect to other bonds in the molecule can influence its reactivity. For example, hyperconjugative interactions between the lone pairs of the fluorine atom and adjacent sigma anti-bonding orbitals can affect the stability of certain conformations and transition states.

The interplay between the electronic directing effects of the hydroxyl and methyl groups and any directing groups used in a synthetic sequence will ultimately determine the regiochemical outcome in the functionalization of the this compound scaffold.

Influence of Fluorine Atom Position on Reactivity

The reactivity of a substituted phenol in chemical transformations, particularly electrophilic aromatic substitution, is intricately governed by the electronic properties of its substituents. In the case of this compound, the fluorine atom at the C2 position exerts a significant, albeit complex, influence on the reactivity of the aromatic ring. This influence is a duality of competing inductive and resonance effects.

Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609) or phenol itself. This deactivating nature is a general characteristic of halogens. chemistrytalk.orglibretexts.org The proximity of the fluorine atom to the point of electrophilic attack is crucial; its deactivating inductive effect is most potent at the adjacent ortho and meta positions. wikipedia.org In this compound, this effect would most strongly be felt at the C1, C3, and to a lesser extent, the C4 and C6 positions.

Conversely, like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (a mesomeric or +M effect). wikipedia.orglibretexts.org This donation of electron density partially counteracts the inductive withdrawal. The resonance effect increases the electron density primarily at the ortho and para positions relative to the fluorine atom. libretexts.org For this compound, this would direct electron density towards the C1, C3, and C5 positions.

The position of the fluorine atom is critical when compared to other isomers. For instance, a fluorine atom at the C4 position (para to the hydroxyl group) would still deactivate the ring, but its electronic influence would be distributed differently, potentially leading to different reactivity patterns and product distributions in substitution reactions. In the specific case of this compound, the fluorine atom is ortho to the powerful activating hydroxyl group. The -OH group is a strong activating group due to its potent +M effect, which significantly increases electron density at its ortho (C2, C6) and para (C4) positions, overwhelmingly directing electrophilic attack to these sites. stackexchange.com The presence of fluorine at C2 thus creates a complex electronic environment where the deactivating influence of fluorine directly opposes the activating influence of the hydroxyl group at that specific position.

| Effect | Description | Impact on this compound Ring |

|---|---|---|

| Inductive Effect (-I) of Fluorine | Withdrawal of electron density from the ring via the sigma bond due to high electronegativity. | Decreases overall ring reactivity (deactivation), making it less nucleophilic. |

| Resonance Effect (+M) of Fluorine | Donation of lone pair electron density to the ring via the pi system. | Partially counteracts the -I effect; increases electron density at positions ortho and para to the fluorine (C1, C3, C5). |

| Net Electronic Effect of Fluorine | The -I effect dominates over the +M effect. | Overall deactivation of the ring, but directs incoming electrophiles to ortho and para positions. libretexts.orgwikipedia.org |

Impact of Steric and Electronic Factors on Product Distribution

The distribution of products in chemical transformations of this compound, especially in electrophilic aromatic substitution, is determined by the interplay of electronic directing effects and steric hindrance from the three substituents: the hydroxyl (-OH), fluorine (-F), and methyl (-CH₃) groups.

Electronic Directing Effects: The regioselectivity of electrophilic attack is primarily dictated by the substituent groups that activate the ring and stabilize the resulting carbocation intermediate (the arenium ion). The directing effects of the three groups on this compound are summarized below:

Hydroxyl (-OH) Group: As a powerful activating group, the -OH at C1 strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. stackexchange.com This is the dominant directing influence on the molecule.

Methyl (-CH₃) Group: The methyl group at C3 is a weak activating group and an ortho, para-director. It directs towards C2, C4, and C6.

When these effects are combined, a consensus emerges for the most favored positions for electrophilic attack. The hydroxyl group's influence is paramount. stackexchange.com It strongly activates the C4 and C6 positions. The C2 position is also electronically activated by the hydroxyl group but is already occupied by the fluorine atom.

Position C4: This position is activated by being para to the strongly activating -OH group and ortho to the weakly activating -CH₃ group. This makes it a highly favorable site for substitution.

Position C6: This position is activated by being ortho to the -OH group and para to the -CH₃ group, also making it a highly favorable site.

Position C5: This position is activated only by being para to the deactivating fluorine atom, making it a much less favorable site for attack compared to C4 and C6.

Steric Factors: Steric hindrance plays a crucial role in modifying the electronic preferences. An incoming electrophile must have physical access to the position of attack.

Attack at C4: This position is flanked by the methyl group (at C3) and a hydrogen atom (at C5). The steric hindrance from the adjacent methyl group could disfavor the attack of very bulky electrophiles.

Attack at C6: This position is adjacent to the hydroxyl group (at C1) and a hydrogen atom (at C5). While the hydroxyl group is smaller than a methyl group, it can still present some steric hindrance.

The final product distribution will be a result of the competition between these sites. For many electrophiles, the electronic activation at both C4 and C6 is strong. The choice between them may depend on the size of the electrophile. A smaller electrophile might show less preference, potentially yielding a mixture of C4 and C6 substituted products. In contrast, a larger, more sterically demanding electrophile would likely favor substitution at the less hindered position. Given the similar activation levels of C4 and C6, it is plausible that reactions could yield a mixture of isomers, with the precise ratio being dependent on the specific reaction conditions and the nature of the electrophile. stackexchange.com

| Position on Ring | Electronic Effects from Substituents | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated (ortho to -OH), Activated (ortho to -CH₃), Deactivated (-F present) | Blocked by Fluorine | Unavailable for substitution |

| C4 | Strongly Activated (para to -OH), Activated (ortho to -CH₃) | Moderate (adjacent to -CH₃) | Highly Favored |

| C5 | Activated (para to -F) | Low | Disfavored |

| C6 | Strongly Activated (ortho to -OH), Activated (para to -CH₃) | Moderate (adjacent to -OH) | Highly Favored |

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Fluoro 3 Methylphenol

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Fluoro-3-methylphenol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹⁹F NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in detection sensitivity approaching that of ¹H NMR. The chemical shift range of ¹⁹F is significantly broader than that of ¹H, spanning about 500 ppm, which provides excellent signal dispersion and high sensitivity to subtle changes in the electronic environment. This makes ¹⁹F NMR an effective probe for identifying fluorine-containing molecules and studying their interactions.

For fluorinated phenols, the ¹⁹F chemical shift is sensitive to the substitution pattern on the aromatic ring. While specific experimental data for this compound is not available in the cited literature, data from analogous compounds such as 2-fluorophenol (B130384), which shows a chemical shift of -140.4 ppm relative to CFCl₃, can be used for comparison. The chemical shifts for aryl fluorides typically fall within a well-defined region, though the exact value is influenced by electronic effects of neighboring substituents.

Table 1: Predicted ¹⁹F NMR Data for this compound Interactive data table. Sort by parameter.

| Parameter | Predicted Value | Comments |

|---|---|---|

| Chemical Shift (δ) | ~ -135 to -145 ppm | Predicted based on the value for 2-fluorophenol (-140.4 ppm) and considering minor electronic effects from the meta-methyl group. The reference standard is CFCl₃ at 0 ppm. |

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electron density around the nuclei, which is modulated by the inductive and resonance effects of the hydroxyl, fluorine, and methyl substituents. Although specific spectral data for this compound is not provided in the search results, predictions can be made based on data for similar substituted phenols like o-cresol, m-cresol (B1676322), and various fluorophenols.

In the ¹H NMR spectrum, three signals are expected in the aromatic region, one for the methyl group, and one for the phenolic hydroxyl group. The aromatic protons will appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The methyl group will appear as a singlet, and the hydroxyl proton will also be a singlet, the position of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JC-F) and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other ring carbons are influenced by the combined directing effects of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ Interactive data table. Sort by parameter.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Comments |

|---|---|---|---|

| -OH | ~4.5-5.5 | s (broad) | Position is variable, dependent on solvent and concentration. Based on values for similar phenols. |

| H-4 | ~6.8-7.0 | m | Influenced by ortho -OH and meta -F, -CH₃ groups. |

| H-5 | ~7.0-7.2 | t | Expected to be a triplet due to coupling with two adjacent protons. |

| H-6 | ~6.7-6.9 | m | Influenced by ortho -F and meta -OH groups. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ Interactive data table. Sort by parameter.

| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |

|---|---|---|

| C-1 (-OH) | ~152-155 | Substituted with electron-donating OH group. |

| C-2 (-F) | ~150-153 (d, ¹JC-F ≈ 240-250 Hz) | Large downfield shift and splitting due to direct attachment to F. |

| C-3 (-CH₃) | ~125-128 | Substituted with weakly electron-donating CH₃ group. |

| C-4 | ~115-118 | Influenced by adjacent OH and F groups. |

| C-5 | ~128-131 | Aromatic CH. |

| C-6 | ~114-117 | Influenced by adjacent F group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Analysis of these spectra allows for the identification of functional groups and provides a structural fingerprint of the compound. While an experimental spectrum for this compound was not found, its key vibrational frequencies can be predicted based on characteristic group frequencies and data from structurally similar molecules like 2,3-difluoro phenol (B47542).

Key expected vibrations include:

O-H Stretch: A broad and strong band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl C-H stretch appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching modes typically result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption in the IR spectrum is expected in the 1200-1300 cm⁻¹ range, characteristic of an aryl-fluorine bond.

O-H Bend and C-O Stretch: These vibrations are also characteristic of phenols and appear in the fingerprint region of the spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Interactive data table. Sort by parameter.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| C=C aromatic stretch | 1450 - 1600 | Medium-Strong | Strong |

| O-H in-plane bend | 1330 - 1440 | Medium | Weak |

| C-F stretch | 1200 - 1300 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the ring substituents.

Phenol itself has a λmax of approximately 275 nm. The addition of methyl and fluoro groups to the ring is expected to cause a minor shift in this absorption maximum. Since neither the methyl nor the fluoro group significantly extends the π-conjugated system in the way a nitro group does, the absorption is predicted to remain in the UV region. Consequently, this compound is expected to be a colorless compound.

Table 5: Predicted UV-Vis Absorption Data for this compound Interactive data table. Sort by parameter.

| Parameter | Predicted Value | Transition Type | Comments |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

For this compound (C₇H₇FO), the exact molecular weight is 126.13 g/mol . The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. The fragmentation pattern can be predicted based on the established fragmentation of phenols and halogenated aromatic compounds.

Common fragmentation pathways for phenols include the loss of a hydrogen atom, the loss of carbon monoxide (CO), and cleavage of alkyl substituents. For fluorinated compounds, the loss of a fluorine radical (F˙) or a molecule of hydrogen fluoride (B91410) (HF) can also occur. The most stable carbocations and radical species will typically lead to the most abundant fragment ions.

Table 6: Predicted Major Fragments in the Mass Spectrum of this compound Interactive data table. Sort by parameter.

| m/z | Proposed Fragment | Proposed Loss from M⁺˙ | Comments |

|---|---|---|---|

| 126 | [C₇H₇FO]⁺˙ | - | Molecular Ion (M⁺˙). Expected to be a strong peak. |

| 111 | [C₆H₄FO]⁺ | -CH₃ | Loss of the methyl radical. |

| 98 | [C₆H₆F]⁺ | -CO | Characteristic loss of carbon monoxide from the phenol molecular ion. |

| 97 | [C₆H₅F]⁺˙ | -CHO | Loss of a formyl radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental technique for determining the precise atomic and molecular structure of a crystal. wikipedia.orglibretexts.org In this method, a crystalline structure causes a beam of incident X-rays to diffract into specific directions, creating a unique pattern. wikipedia.orgnih.gov By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional map of the electron density within the crystal, thereby revealing the exact positions of atoms, their chemical bonds, and other detailed structural information. wikipedia.orgnih.gov

The process begins with growing a suitable, high-quality crystal of the substance, which is often the most challenging step. nih.gov This crystal is then mounted in a diffractometer and exposed to a focused beam of X-rays. wikipedia.org As the crystal is rotated, a complete diffraction pattern is collected and processed mathematically to solve the crystal structure. wikipedia.org

A review of the current scientific literature indicates that a specific single-crystal X-ray diffraction study for this compound has not been reported. Were such a study to be conducted, it would provide definitive data on its solid-state conformation, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., C-C, C-O, C-F) and the angles between bonds.

Molecular Conformation: The exact orientation of the hydroxyl and methyl groups relative to the fluorine atom and the benzene ring in the solid state.

Intermolecular Interactions: Details on how individual molecules of this compound pack together in a crystal lattice, including potential hydrogen bonding involving the hydroxyl group or other weak interactions.

While data for the target compound is unavailable, studies on similar substituted phenols, such as (E)-2-fluoro-6-((4-hydroxyphenethylimino)methyl)phenol and various chloromethylphenols, have successfully utilized this technique to elucidate their complex three-dimensional structures and intermolecular bonding networks. nih.govndl.gov.innih.gov

Computational Chemistry Methodologies

Computational chemistry serves as a vital tool for investigating molecular properties that can be difficult to measure experimentally. Through theoretical calculations, it is possible to predict and analyze a molecule's geometry, electronic structure, and thermochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed due to its favorable balance between computational cost and accuracy. google.com DFT calculations are foundational for geometry optimization, electronic analysis, and the prediction of spectroscopic and thermochemical data. karazin.uaresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G or 6-311++G(d,p), which provides a good description of molecular systems containing heteroatoms and hydrogen bonds. researchgate.netinpressco.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. google.com For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl (-OH) group around the C-O bond. This rotation gives rise to two main planar conformers: a syn-conformer, where the O-H bond is oriented toward the adjacent methyl group, and an anti-conformer, where it is oriented away from it. DFT calculations can determine the relative energies of these conformers and the energy barrier for rotation between them. Studies on related substituted phenols have shown that the energy difference between such conformers is typically small, often just a few kilojoules per mole. researchgate.netjst.go.jp The presence of substituents can influence the rotational barrier and the relative stability of the conformers. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (Illustrative Data) Note: This table presents typical data obtained from DFT calculations for a substituted phenol and does not represent actual calculated values for this compound.

| Parameter | Value |

|---|---|

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O-H Bond Angle | ~109° |

| C-C-O Bond Angle | ~121° |

| C-C-F Bond Angle | ~119° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. karazin.uaschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. karazin.ua

DFT calculations are highly effective for determining the energies of these frontier orbitals. youtube.com For substituted phenols, the HOMO is typically a π-orbital delocalized over the benzene ring and the oxygen atom, while the LUMO is often a π*-antibonding orbital. The nature and position of substituents (like fluorine and methyl groups) can significantly alter the energies of these orbitals and thus modulate the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for a Halogenated Phenol Derivative Note: This data is derived from studies on related compounds like 2,6-dichloro-4-fluoro phenol to illustrate typical DFT results and does not represent actual calculated values for this compound. karazin.uakarazin.ua

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. researchgate.netnih.gov This allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govnih.gov Theoretical predictions are invaluable for assigning ambiguous signals in experimental spectra and confirming molecular structures. youtube.commdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR spectrum with an experimental one helps in assigning specific absorption bands to particular vibrational modes within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. rsc.orgmdpi.com This analysis provides insight into the electronic transitions occurring within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govdoaj.org Studies on substituted phenols show that substituents can cause shifts in absorption maxima (bathochromic or hypsochromic shifts). researchgate.netucc.edu.gh

Table 3: Representative Predicted Spectroscopic Data (Illustrative) Note: This table illustrates the type of data generated from DFT calculations for substituted phenols and does not represent actual calculated values for this compound.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 6.5 - 7.2 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~155 ppm |

| IR | O-H Stretch Frequency | ~3600 cm⁻¹ |

| IR | C-F Stretch Frequency | ~1250 cm⁻¹ |

| UV-Vis (TD-DFT) | λ_max | ~275 nm |

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical methods, including DFT, are used to calculate fundamental thermochemical properties that define the stability and energy of a molecule. researchgate.net These calculations typically involve computing vibrational frequencies, from which thermodynamic quantities can be derived using statistical mechanics.

Key thermochemical properties that can be calculated include:

Standard Enthalpy of Formation (ΔH_f°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. DFT calculations, especially when used in conjunction with isodesmic reactions, can provide reliable estimates of this value. nih.gov

Standard Entropy (S°): Entropy is a measure of the molecular disorder or the number of ways energy can be distributed within a system. It is calculated from rotational, translational, vibrational, and electronic contributions.

Heat Capacity (C_p): This property describes the amount of heat required to raise the temperature of a substance by a certain amount.

Computational studies on fluorinated and methylated organic compounds have demonstrated that modern DFT methods can predict these properties with good accuracy, often within a few kcal/mol of experimental values for enthalpies of formation. nih.govohio-state.edu

Molecular Dynamics Simulations for Mechanistic Insights

For instance, MD simulations of phenolic resins have been employed to explore their structural and thermal properties, demonstrating the utility of this method in understanding the behavior of complex systems containing phenol derivatives. These simulations can reveal how the constituent molecules arrange themselves and interact to confer the material's bulk properties. In the context of this compound, MD simulations could offer mechanistic insights into several aspects:

Solvation Dynamics: Understanding how water molecules arrange around this compound is crucial for predicting its solubility and reactivity in aqueous environments. MD simulations can model the hydrogen bonding network between the phenolic hydroxyl group, the fluorine atom, and surrounding water molecules.

Conformational Preferences: The orientation of the hydroxyl group relative to the methyl and fluoro substituents can be explored. MD simulations can determine the dominant conformations and the energy barriers between them, which can influence the molecule's reactivity and spectroscopic properties.

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, this compound will engage in various noncovalent interactions. MD simulations can be used to study the formation and dynamics of dimers or larger aggregates, providing insights into its behavior at higher concentrations.

The general workflow for such a simulation would involve defining a force field that accurately describes the interatomic potentials for this compound, placing the molecule in a simulation box with a chosen solvent (e.g., water), and running the simulation for a sufficient time to observe the phenomena of interest. Analysis of the resulting trajectories would then provide the desired mechanistic insights.

Analysis of Noncovalent Interactions: Hydrogen Bonding and Halogen Bonding

Noncovalent interactions are critical in determining the structure, stability, and function of chemical and biological systems. In this compound, the primary noncovalent interactions of interest are hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to increase the acidity of the phenolic proton, thereby enhancing its hydrogen bond donating capacity. This is supported by studies on other fluorinated phenols, which have shown that fluorination can significantly strengthen hydrogen bonds. For example, calculations on similar systems have indicated that fluorination can increase the strength of O−H⋯N hydrogen bonds by approximately 1.7 kcal/mol.

Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the most electronegative element, it can participate in halogen bonding under certain circumstances, particularly when covalently bonded to an electron-withdrawing group. The participation of organic fluorine as a halogen bond donor is considered rare and is sensitive to the electronic environment. The presence of electron-withdrawing groups can enhance the electropositive character on the fluorine atom (the σ-hole), making it more susceptible to forming halogen bonds. In this compound, the aromatic ring itself can be considered an electron-withdrawing group, potentially enabling the fluorine atom to engage in weak halogen bonding with suitable acceptors.

Computational methods such as the Non-Covalent Interactions (NCI) index analysis can be used to visualize and characterize these weak interactions. This method is based on the electron density and its derivatives and can distinguish between attractive interactions like hydrogen and halogen bonds, and repulsive steric clashes.

A summary of typical noncovalent interaction energies is provided in the table below:

| Interaction Type | Typical Energy (kcal/mol) |

|---|---|

| Hydrogen Bond | 3 - 10 |

| Halogen Bond (with Fluorine) | 0.5 - 2 |

Frontier Molecular Orbital (FMO) Theory and Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these frontier orbitals are key to understanding a molecule's chemical behavior.

For this compound, FMO theory can be used to predict its reactivity towards electrophiles and nucleophiles. The HOMO, being the orbital containing the most loosely held electrons, will dictate the molecule's nucleophilic character, while the LUMO, the lowest energy empty orbital, will determine its electrophilic character.

While specific calculations for this compound are not available, we can draw analogies from computational studies on similar molecules, such as 2,6-dichloro-4-fluorophenol. In such substituted phenols, the HOMO is typically a π-orbital with significant electron density on the aromatic ring and the oxygen atom of the hydroxyl group. The LUMO is usually a π*-antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

The regioselectivity of electrophilic aromatic substitution on this compound can be predicted by examining the distribution of the HOMO. The positions on the aromatic ring with the largest HOMO coefficients are the most likely sites for electrophilic attack. Conversely, the regioselectivity of nucleophilic attack can be inferred from the distribution of the LUMO, with the positions having the largest LUMO coefficients being the most susceptible.

The table below presents hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on typical values for substituted phenols.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound. Such calculations would provide a more precise understanding of its electronic structure and reactivity.

Mechanistic Studies of Biological Interactions and Environmental Fates of 2 Fluoro 3 Methylphenol

Biological Activity and Structure-Activity Relationships (SAR)

The biological profile of phenolic compounds can be significantly modulated by the introduction of a fluorine substituent. This modification impacts the molecule's size, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.

Influence of Fluorine Substitution on Biological Activity

The substitution of a hydrogen atom with fluorine, the most electronegative element, on the phenolic ring of 3-methylphenol leads to distinct changes in its biological and physicochemical characteristics.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-3-methylphenol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| 3-Methylphenol | C₇H₈O | 108.14 | 1.95 |

| This compound | C₇H₇FO | 126.13 | 2.25 |

Note: LogP values are predicted using computational models and serve as an estimation of lipophilicity.

Mechanisms of Action of this compound Derivatives

Derivatives of this compound have been investigated for their potential to interact with various biological targets, including key signaling proteins.

Studies on related fluorinated phenolic compounds have demonstrated their potential as inhibitors of protein tyrosine kinases (PTKs), a family of enzymes often dysregulated in various diseases, including cancer. For instance, a series of fluoro- and iodo-functionalized benzophenone (B1666685) and diphenylmethane (B89790) halophenols have been screened for their in vitro PTK inhibitory activity. Although these structures are more complex than this compound, the findings highlight the potential of the fluorophenol moiety to contribute to kinase inhibition.

One study on fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase, another class of protein kinases, revealed that the introduction of a fluorine atom could enhance inhibitory potency. For example, a fluorinated derivative of (-)-epigallocatechin (B1671488) gallate (EGCG) showed improved inhibitory activity against the DYRK1A enzyme. This suggests that the electronic modifications induced by the fluorine atom can be beneficial for the interaction with the kinase active site.

Table 2: Inhibitory Activity of Selected Fluorinated Phenolic Compounds against Protein Kinases

| Compound | Target Kinase | IC₅₀ (µM) |

| 2-Fluoro-3',4'-dihydroxy benzophenone | Protein Tyrosine Kinase (general) | >100 |

| 4-Fluoro-3',4'-dihydroxy benzophenone | Protein Tyrosine Kinase (general) | 50-100 |

| Fluorinated EGCG derivative (1c) | DYRK1A | 0.073 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The electronic properties of phenolic compounds are significantly influenced by the presence and position of substituents on the aromatic ring. The fluorine atom in this compound, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of the phenolic hydroxyl group. Theoretical studies on fluorophenols have shown that the position of the fluorine atom affects the molecule's stability and electronic properties.

Phenolic compounds are known to act as chelating agents, forming stable complexes with metal ions. The ability of this compound to interact with metal ions would be influenced by the electronic density on the phenolic oxygen, which is modulated by the fluorine and methyl substituents. While specific studies on the metal chelation properties of this compound are limited, the general principles of chelation by phenolic compounds suggest that the hydroxyl group can coordinate with metal ions. The electron-withdrawing nature of the fluorine atom might slightly reduce the electron-donating ability of the hydroxyl oxygen, potentially affecting the stability of the resulting metal complex compared to its non-fluorinated counterpart. Further quantum chemical studies would be beneficial to precisely quantify these electronic effects and predict the compound's interaction with various metal ions.

Antimicrobial and Antifungal Effects of Fluorinated Phenols

Phenolic compounds are well-established for their antimicrobial properties, acting against a wide array of bacteria and fungi. frontiersin.orgnih.govresearchgate.net The introduction of fluorine into the phenolic structure can modulate these activities. mdpi.com While specific studies on this compound are not extensively detailed in publicly available research, the effects can be inferred from the broader class of fluorinated phenols. Phenols generally exert their antimicrobial action by disrupting cell membranes, leading to increased permeability and the loss of cellular integrity. nih.gov They can also interfere with essential cellular processes like enzyme production and DNA replication. nih.govmdpi.com

The antimicrobial efficacy of phenolic compounds is often related to their molecular structure, including the nature and position of substituents on the aromatic ring. mdpi.com Fluorination can enhance the lipophilicity of a molecule, which may improve its ability to penetrate microbial cell membranes. mdpi.comsinoshiny.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the phenol (B47542), potentially influencing its interaction with microbial targets. tandfonline.com

With regard to antifungal activity, phenolic compounds have demonstrated efficacy against various fungal pathogens, including drug-resistant strains. mdpi.comnih.govresearchgate.net The mechanisms of action can involve the modification of the fungal cell wall and the inhibition of biofilm formation. mdpi.com For instance, studies on other phenolic compounds have shown a reduction in the biomass and metabolic activity of fungal biofilms. mdpi.com It is plausible that this compound would exhibit similar antifungal properties, leveraging its phenolic core to disrupt fungal cell structures and processes.

Table 1: General Antimicrobial Mechanisms of Phenolic Compounds

| Mechanism of Action | Description |

|---|---|

| Cell Membrane Disruption | Alters membrane fluidity and integrity, leading to leakage of cytoplasmic contents. nih.gov |

| Enzyme Inhibition | Interferes with the activity of essential microbial enzymes. nih.gov |

| Inhibition of Nucleic Acid Synthesis | Disrupts the replication and transcription of microbial DNA. nih.govmdpi.com |

| Biofilm Formation Inhibition | Reduces the ability of microorganisms to form protective biofilm communities. mdpi.com |

Pharmacological Implications for Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, make it a valuable tool for optimizing drug molecules. nih.govmdpi.com

Improved Metabolic Stability through C-F Bond Resistance

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. nih.govmdpi.com The C-F bond is the strongest single bond in organic chemistry and is highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 enzymes that are responsible for the majority of drug metabolism. sinoshiny.compressbooks.pub By strategically placing a fluorine atom at a metabolically vulnerable site on a drug molecule, chemists can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability. nih.govpharmacyjournal.org

For a molecule like this compound, the fluorine atom on the aromatic ring would make that position less susceptible to hydroxylation, a common metabolic pathway for aromatic compounds. This resistance to metabolic degradation is a key consideration in the design of new therapeutic agents. hyphadiscovery.comresearchgate.net

Enhancing in vivo Potency and Bioavailability

Fluorination can also lead to increased in vivo potency and bioavailability through several mechanisms. nih.gov By improving metabolic stability, a higher concentration of the active drug can reach its target for a longer duration. nih.gov Furthermore, the introduction of fluorine can alter the physicochemical properties of a molecule, such as its lipophilicity and pKa. bohrium.comresearchgate.net

An increase in lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system drugs. sinoshiny.comresearchgate.net The electron-withdrawing effect of fluorine can also lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and binding to its target receptor. nih.govbohrium.com Judicious use of fluorine can thus lead to improved absorption and distribution of a drug within the body. nih.gov

Rational Drug Design Incorporating Fluorine

The use of fluorine in drug design has evolved from a trial-and-error approach to a more rational strategy based on a deeper understanding of its effects on molecular properties. tandfonline.com Medicinal chemists now strategically incorporate fluorine to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. pharmacyjournal.org

Table 2: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. nih.govpressbooks.pub |

| Lipophilicity | Generally Increased | Can enhance membrane permeability and absorption. sinoshiny.comresearchgate.net |

| pKa | Modulated | The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups. nih.govbohrium.com |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets. tandfonline.com |

| Bioavailability | Often Improved | A combination of increased metabolic stability and enhanced absorption contributes to higher bioavailability. nih.gov |

Environmental Degradation and Biotransformation

The widespread use of fluorinated compounds has led to their presence in the environment, raising questions about their fate and potential for degradation. hyphadiscovery.comresearchgate.net While the stability of the C-F bond is advantageous in drug design, it also contributes to the persistence of these compounds in the environment. hyphadiscovery.com

Enzymatic Defluorination of Fluorinated Phenols

Despite the strength of the C-F bond, some microorganisms have evolved enzymes capable of cleaving it, a process known as defluorination. researchgate.netumn.edu These enzymes, or defluorinases, are of significant interest for the bioremediation of fluorinated pollutants. umn.edunih.gov The enzymatic defluorination of fluorinated aromatic compounds like fluorophenols can occur through various mechanisms, including hydrolytic, reductive, and oxidative pathways. researchgate.net

For instance, some bacteria can transform fluorophenols into fluorinated catechols, which can then undergo further degradation. nih.govamu.edu.pl The position of the fluorine atom on the aromatic ring can influence the rate and pathway of degradation. nih.gov Studies on various fluorophenols have shown that they can be transformed under anaerobic conditions, with the products suggesting that processes like carboxylation are involved. nih.gov While specific pathways for this compound are not well-documented, it is likely to be subject to similar microbial transformations. The study of these enzymatic defluorination processes is crucial for understanding the environmental fate of fluorinated phenols and for developing strategies to mitigate their potential impact. nih.gov

Biodegradation Pathways in Microbial Consortia

The biodegradation of fluorinated phenols can be investigated using microbial consortia, which are communities of different microorganisms. Studies on the anaerobic degradation of m-cresol (B1676322) have utilized a fluorinated analogue, 6-fluoro-3-methylphenol, to probe the metabolic pathway. nih.govnih.gov In these studies, a methanogenic consortium enriched from anaerobic sewage sludge was capable of metabolizing the fluorinated compound, providing insights into the degradation sequence. nih.govnih.gov

A key step identified in the metabolic pathway of m-cresol and its fluorinated analogue by the microbial consortium is a novel demethylation reaction. nih.govnih.gov This reaction was found to be the rate-limiting step in the degradation sequence. nih.govnih.gov The removal of the methyl group is a crucial transformation that facilitates the eventual conversion of the methyl carbon primarily into methane. nih.gov This demethylation links the degradation pathway of m-cresol to the anaerobic metabolism of many other phenolic compounds, which often converge on benzoic acid as a central intermediate. nih.govnih.gov

By using 6-fluoro-3-methylphenol as an analogue for m-cresol, researchers were able to identify a sequence of corresponding fluorinated metabolites. nih.govnih.gov The detection of these intermediates confirmed the degradation pathway. The observed metabolic sequence was as follows: 6-fluoro-3-methylphenol was converted to 5-fluoro-4-hydroxy-2-methylbenzoic acid, which was then transformed into 3-fluoro-4-hydroxybenzoic acid, and finally to 3-fluorobenzoic acid. nih.govnih.gov

Table 1: Metabolic Pathway of 6-Fluoro-3-methylphenol in a Methanogenic Consortium

| Step | Precursor Compound | Metabolite | Reaction Type |

| 1 | 6-Fluoro-3-methylphenol | 5-Fluoro-4-hydroxy-2-methylbenzoic acid | Carboxylation |

| 2 | 5-Fluoro-4-hydroxy-2-methylbenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | Demethylation |

| 3 | 3-Fluoro-4-hydroxybenzoic acid | 3-Fluorobenzoic acid | Dehydroxylation |

Photolysis and Advanced UV Treatment of Fluorinated Phenols

Photolysis, both direct and in advanced oxidation/reduction processes, represents a significant abiotic degradation pathway for fluorinated phenols in aqueous environments. nih.govscispace.commatilda.science Studies on various fluorophenol model compounds (such as 2-, 3-, and 4-fluorophenol) have been conducted under a range of conditions to determine their fate and product formation. nih.govnih.gov

The primary finding for aromatic compounds with a carbon-fluorine bond (Ar-F), such as this compound, is that the major degradation product observed during photolysis is the fluoride (B91410) ion (F⁻). nih.govnih.govresearchgate.net This indicates the cleavage of the stable C-F bond. The rate of photolysis is dependent on environmental conditions. For instance, the degradation of fluorophenols is generally faster at a higher pH (e.g., pH 10). nih.gov The presence of hydroxyl radicals (•OH), formed by adding hydrogen peroxide (H₂O₂), or aqueous electrons (eₐq⁻), formed by adding sulfite (B76179) (SO₃²⁻), can further increase the rate of degradation. nih.govnih.gov Techniques such as 19F-NMR and mass spectrometry are crucial for tracking the parent compound, identifying organofluorine byproducts, and achieving a complete fluorine mass balance during these treatment processes. nih.govnih.gov

Table 2: Summary of Photolysis Conditions for Model Fluorophenols

| Condition | Reactant(s) | Key Finding |

| Varied pH | 2-, 3-, 4-fluorophenol | Reaction rate increases at higher pH (e.g., pH 10). nih.gov |

| Advanced Oxidation | Fluorophenols + H₂O₂ | Formation of hydroxyl radicals (•OH) enhances degradation. nih.gov |

| Advanced Reduction | Fluorophenols + SO₃²⁻ | Formation of aqueous electrons (eₐq⁻) enhances degradation. nih.gov |

| General Product | Ar-F Compounds | The major identified product is the fluoride ion (F⁻). nih.govresearchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Fluoro 3 Methylphenol and Its Metabolites

Chromatographic Techniques

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)

Derivatization Strategies for GC Analysis (e.g., pentafluorobenzyl bromide)

Phenolic compounds can exhibit poor chromatographic behavior at low concentrations, including peak tailing. asianpubs.org To improve analysis, derivatization is employed to modify the analyte's functional groups, increasing volatility and improving peak shape for gas chromatography.

A widely used and effective derivatization agent for phenols is pentafluorobenzyl bromide (PFBBr). epa.gov This process involves a nucleophilic substitution reaction where the phenolic hydroxyl group reacts with PFBBr to form a stable pentafluorobenzyl (PFB) ether or ester. chula.ac.thchromforum.org These derivatives are more volatile and lipophilic, making them highly suitable for GC analysis. chromforum.org The presence of multiple fluorine atoms in the PFB group significantly enhances the compound's response with an electron capture detector (ECD), a common detector for halogenated compounds. Furthermore, for mass spectrometry (MS) detection, PFB derivatives show excellent sensitivity, particularly in the negative-ion chemical ionization (NICI) mode. chromforum.org Studies on other phenols have shown that the response for PFB derivatives in NICI mode can be 3.3 to 61 times higher than for other common derivatives like trimethylsilyl (B98337) (TMS) ethers in standard electron ionization (EI) mode.

The derivatization reaction with PFBBr is typically performed in an organic solvent after the analyte has been extracted from its matrix. chula.ac.th Optimized conditions for similar phenolic compounds involve heating the reaction mixture to ensure complete derivatization before GC-MS analysis. chromforum.org

Challenges with Coelution in GC Methods

A significant challenge in the gas chromatographic analysis of substituted phenols is coelution, where two or more compounds exit the GC column at the same time, resulting in overlapping chromatographic peaks. This issue is particularly prevalent when analyzing isomers, such as different positional isomers of fluoro-methylphenol, which often have very similar boiling points and polarities. chula.ac.thchromforum.org

Standard GC columns, such as those with polysiloxane-based stationary phases, may fail to achieve complete separation of these closely related compounds. chula.ac.th For instance, in the analysis of cresol (B1669610) isomers (methylphenols), coelution of the m- and p- isomers is a known problem that necessitates derivatization to resolve. ufmg.br Similarly, EPA Method 8041A notes that several derivatized phenol (B47542) pairs coelute on standard DB-5 and DB-1701 columns, requiring confirmation on a secondary column with a different stationary phase or analysis in their underivatized form. epa.gov